4-chloro-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)benzamide
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Overview
Description
4-chloro-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)benzamide is a synthetic organic compound that belongs to the benzothiazole family Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)benzamide typically involves the following steps:
Formation of Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.
Substitution Reactions: The introduction of the 4-chloro and 5,7-dimethyl groups can be achieved through electrophilic aromatic substitution reactions. Chlorination can be done using reagents like thionyl chloride or phosphorus pentachloride, while methylation can be performed using methyl iodide or dimethyl sulfate.
Amide Formation: The final step involves the formation of the amide bond. This can be achieved by reacting the benzothiazole derivative with 4-chlorobenzoyl chloride in the presence of a base like triethylamine or pyridine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction of the nitro group (if present) to an amine can be achieved using reducing agents like hydrogen gas with a palladium catalyst.
Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄).
Substitution: Sodium hydride (NaH) or potassium carbonate (K₂CO₃) in polar aprotic solvents like dimethylformamide (DMF).
Major Products
Oxidation: Carboxylic acids or aldehydes.
Reduction: Amines.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 4-chloro-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)benzamide is used as a building block for the synthesis of more complex molecules
Biology
Biologically, this compound has shown promise in antimicrobial and anticancer studies. Its ability to interact with biological targets makes it a candidate for drug development and therapeutic applications.
Medicine
In medicine, derivatives of this compound are being investigated for their potential as anti-tubercular agents. The benzothiazole core is known to exhibit significant activity against Mycobacterium tuberculosis, making it a valuable scaffold for designing new drugs.
Industry
Industrially, this compound can be used in the development of dyes, pigments, and other materials due to its stable aromatic structure and reactivity.
Mechanism of Action
The mechanism of action of 4-chloro-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets. In antimicrobial applications, it may inhibit essential enzymes or disrupt cell membrane integrity. In anticancer studies, it could induce apoptosis or inhibit cell proliferation by targeting key signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole: The parent compound, known for its wide range of biological activities.
2-Aminobenzothiazole: A precursor in the synthesis of various benzothiazole derivatives.
4-Chlorobenzamide: Shares the benzamide functional group but lacks the benzothiazole moiety.
Uniqueness
4-chloro-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)benzamide is unique due to the presence of both the benzothiazole and benzamide moieties, which confer distinct chemical and biological properties. Its specific substitution pattern enhances its reactivity and potential for diverse applications.
Properties
IUPAC Name |
4-chloro-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2OS/c1-9-7-10(2)14-13(8-9)18-16(21-14)19-15(20)11-3-5-12(17)6-4-11/h3-8H,1-2H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJPMUOMFQYRNAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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